2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol
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Overview
Description
2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring, an oxadiazole ring, and a hydroxyl group
Mechanism of Action
Target of Action
activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their inhibition or death.
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets. The compound might bind to its target, altering its structure or function, and thereby inhibiting the pathogen’s ability to survive or reproduce.
Biochemical Pathways
Given its potential anti-infective activity, it may interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death or inhibition .
Result of Action
Given its potential anti-infective activity, it may lead to the death or inhibition of pathogens, thereby helping to clear an infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol typically involves multiple steps. One common approach is the cyclization of amidoximes with acyl reagents, such as anhydrides, to form the oxadiazole ring . The cyclobutane ring can be introduced through a series of cyclization reactions involving appropriate precursors and catalysts . The hydroxyl group is usually introduced via selective oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted oxadiazoles .
Scientific Research Applications
2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 1-(2-{[5-(2-Aminophenyl)-1,2,4-oxadiazol-3-yl]methoxy}phenyl)ethan-1-one oxime
Uniqueness
2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-10-9(11-14-6)5-12(2)7-3-4-8(7)13/h7-8,13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXFRBKECSQWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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